molecular formula C16H12N4O3S B2898838 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391862-39-8

2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2898838
CAS No.: 391862-39-8
M. Wt: 340.36
InChI Key: UQBGQOUZRXNCJG-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a benzamide core substituted with a nitro group, a methyl group, and a phenyl-thiadiazole moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Thiadiazole Formation: The thiadiazole ring is formed by reacting a suitable precursor, such as thiosemicarbazide, with a phenyl-substituted carboxylic acid under acidic conditions.

    Coupling Reaction: The final step involves coupling the nitro-substituted benzamide with the phenyl-thiadiazole moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Oxidation: The thiadiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles like halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: 2-methyl-3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

Scientific Research Applications

2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Employed in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiadiazole ring can also interact with metal ions or proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.

    2-methyl-3-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    2-methyl-3-nitro-N-(5-phenyl-1,3,4-triazol-2-yl)benzamide: Contains a triazole ring, offering different biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of a nitro group, a methyl group, and a phenyl-thiadiazole moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-10-12(8-5-9-13(10)20(22)23)14(21)17-16-19-18-15(24-16)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBGQOUZRXNCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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